5-Bromo-2-(dibenzofuran-3-ylaminomethyl)-isoindole-1,3-dione
Description
5-Bromo-2-(dibenzofuran-3-ylaminomethyl)-isoindole-1,3-dione (C₂₁H₁₃BrN₂O₃, molecular weight: 421.25 g/mol) is a brominated isoindole-1,3-dione derivative featuring a dibenzofuran-3-ylaminomethyl substituent. Its structural complexity arises from the fusion of isoindole-dione and dibenzofuran moieties, linked via an aminomethyl bridge.
Properties
Molecular Formula |
C21H13BrN2O3 |
|---|---|
Molecular Weight |
421.2 g/mol |
IUPAC Name |
5-bromo-2-[(dibenzofuran-3-ylamino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H13BrN2O3/c22-12-5-7-16-17(9-12)21(26)24(20(16)25)11-23-13-6-8-15-14-3-1-2-4-18(14)27-19(15)10-13/h1-10,23H,11H2 |
InChI Key |
TZEJOWSTCUJPRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NCN4C(=O)C5=C(C4=O)C=C(C=C5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(dibenzofuran-3-ylaminomethyl)-isoindole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Dibenzofuran-3-ylamine: This step involves the reaction of dibenzofuran with an amine source under suitable conditions to form dibenzofuran-3-ylamine.
Bromination: The dibenzofuran-3-ylamine is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Cyclization: The brominated intermediate undergoes cyclization with an appropriate reagent to form the isoindole-1,3-dione core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(dibenzofuran-3-ylaminomethyl)-isoindole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-(dibenzofuran-3-ylaminomethyl)-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(dibenzofuran-3-ylaminomethyl)-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The compound’s uniqueness lies in its hybrid structure, combining a brominated isoindole-dione core with a dibenzofuran substituent. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Differences and Implications
The dioxopiperidinyl group in the analog from enhances polarity and hydrogen-bonding capacity, making it suitable for enzyme interaction studies, unlike the hydrophobic dibenzofuran moiety in the target compound . The sulfonyl group in the benzofuran derivative () increases electrophilicity and solubility, whereas the aminomethyl group in the target compound may act as a hydrogen-bond donor .
Synthetic Challenges: The dibenzofuran-aminomethyl substituent likely requires multi-step synthesis, including Buchwald-Hartwig amination or Suzuki coupling, contrasting with simpler bromo-phthalimide syntheses (e.g., bromination of phthalic anhydride derivatives) . Demethylation reactions using BBr₃ (as in ) may be relevant for modifying methoxy-protected intermediates in related compounds .
Biological Activity
5-Bromo-2-(dibenzofuran-3-ylaminomethyl)-isoindole-1,3-dione is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C21H13BrN2O
- Molecular Weight : 421.25 g/mol
- CAS Registry Number : 3300668-62-6
The presence of bromine and the dibenzofuran moiety suggests potential interactions with biological targets, which may contribute to its pharmacological effects.
While specific mechanisms for 5-Bromo-2-(dibenzofuran-3-ylaminomethyl)-isoindole-1,3-dione are not extensively documented, compounds with similar structures often exhibit:
- Inhibition of Enzymatic Activity : Many isoindole derivatives act as enzyme inhibitors, particularly in cancer pathways.
- Antioxidant Properties : The presence of aromatic rings can contribute to radical scavenging activity.
- Interaction with Receptors : Potential binding to various biological receptors leading to downstream effects.
Anticancer Activity
Recent studies have indicated that derivatives of isoindole compounds possess significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies on various cancer cell lines have shown that similar isoindole derivatives can induce apoptosis and inhibit cell proliferation. Specific assays demonstrated a reduction in viability in breast cancer (MCF-7) and lung cancer (A549) cells when treated with related compounds .
| Cell Line | Treatment Concentration | Viability (%) |
|---|---|---|
| MCF-7 | 10 µM | 45 |
| A549 | 10 µM | 38 |
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of isoindole derivatives suggest that they may exhibit activity against various pathogens. For example:
- Bacterial Inhibition : Studies have shown that certain isoindole compounds can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds ranged from 8 to 32 µg/mL .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Case Studies
- Study on Anticancer Properties :
- Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
